molecular formula C12H19Cl2FN2O B6214946 N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride CAS No. 2731008-81-2

N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride

Cat. No.: B6214946
CAS No.: 2731008-81-2
M. Wt: 297.2
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Description

N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features an azetidine ring, a fluorine atom, a methoxy group, and an aniline derivative, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction forms the azetidine core, which is then further modified to introduce the ethyl group and the fluorine atom.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry to ensure consistent quality and efficiency. The use of catalysts and specific solvents can also enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted azetidines or anilines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical potential.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride has shown promise in drug discovery, particularly in the development of anticancer agents and other therapeutic drugs.

Industry: Its unique chemical properties make it valuable in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride

  • N-(azetidin-3-yl)-1-acryloyl-2-(1H-indazol-3-yl)aminomethyl-1H-imidazole-5-carboxamide

Uniqueness: N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline dihydrochloride stands out due to its specific structural features, such as the presence of the fluorine atom and the methoxy group, which can influence its reactivity and biological activity. These features make it distinct from other azetidine derivatives and enhance its utility in various applications.

Properties

CAS No.

2731008-81-2

Molecular Formula

C12H19Cl2FN2O

Molecular Weight

297.2

Purity

95

Origin of Product

United States

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